2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a compound that features a piperidine ring, a thiazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions or by using piperidine derivatives as starting materials .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiazole derivatives, such as:
- 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxamide
- 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylate
- 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid
Uniqueness
What sets 2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride apart is its specific combination of functional groups and its potential for diverse biological activities. This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research and pharmaceutical development .
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDXDZBAELWBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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